Cas no 102206-91-7 (9H-Pyrido[3,4-b]indol-6-amine,1-methyl-)

9H-Pyrido[3,4-b]indol-6-amine,1-methyl- structure
102206-91-7 structure
Product Name:9H-Pyrido[3,4-b]indol-6-amine,1-methyl-
CAS No:102206-91-7
MF:C12H11N3
MW:197.235841989517
CID:147466
PubChem ID:24844818
Update Time:2025-04-19

9H-Pyrido[3,4-b]indol-6-amine,1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 9H-Pyrido[3,4-b]indol-6-amine,1-methyl-
    • 1-methyl-9H-pyrido[3,4-b]indol-6-amine
    • 1-methyl-9H-β-carbolin-6-amine
    • LogP
    • 6-Aminoharman
    • DTXSID10144762
    • 9H-Pyrido(3,4-b)indole, 6-amino-1-methyl-
    • 102206-91-7
    • 4-25-00-02682 (Beilstein Handbook Reference)
    • BRN 0170630
    • Inchi: 1S/C12H11N3/c1-7-12-9(4-5-14-7)10-6-8(13)2-3-11(10)15-12/h2-6,15H,13H2,1H3
    • InChI Key: ZPIXSVIDESIDHF-UHFFFAOYSA-N
    • SMILES: N1C2C=CC(=CC=2C2C=CN=C(C)C1=2)N

Computed Properties

  • Exact Mass: 196.0876
  • Monoisotopic Mass: 197.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • Density: 1.334
  • Boiling Point: 469.3°C at 760 mmHg
  • Flash Point: 268.8°C
  • Refractive Index: 1.806
  • PSA: 54.7
  • LogP: 3.18790

9H-Pyrido[3,4-b]indol-6-amine,1-methyl- Related Literature

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